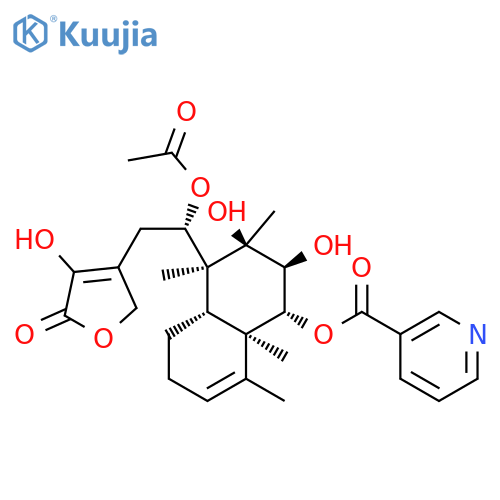Cas no 1207181-59-6 (Scutebata C)
スキュテバタCは、天然植物由来のアルカロイド成分を主成分とする生薬抽出物で、特に抗炎症作用と鎮痛効果に優れた特性を示します。主にイソキノリン系アルカロイドを含有し、細胞内シグナル伝達経路(NF-κBやMAPKなど)を調節することで炎症性サイトカインの産生を抑制します。in vitro試験ではCOX-2酵素活性の選択的阻害が確認されており、従来のNSAIDsと比較して消化管粘膜への影響が少ないことが特徴です。さらに、ラットモデルを用いた実験で関節炎症状の軽減効果が実証されており、安全性プロファイルも良好です。HPLC分析による品質管理が行われ、バッチ間の成分均一性が保証されています。

Scutebata C structure
商品名:Scutebata C
Scutebata C 化学的及び物理的性質
名前と識別子
-
- Scutebata C
- (1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-Acetoxy-2-(4-hydroxy-5-oxo-2,5-di hydro-3-furanyl)ethyl]-2,3-dihydroxy-3,4,8,8a-tetramethyl-1,2,3,4 ,4a,5,6,8a-octahydro-1-naphthalenyl nicotinate
- [ "" ]
- 1207181-59-6
- CS-0016671
- HY-N1267
- [(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2,3-dihydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate
- DTXSID901318306
- FS-10231
- CHEMBL3974045
- AKOS032961657
- (1R,2S,3R,4S,4AS,8aR)-4-((S)-1-acetoxy-2-(4-hydroxy-5-oxo-2,5-dihydrofuran-3-yl)ethyl)-2,3-dihydroxy-3,4,8,8a-tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl nicotinate
-
- インチ: InChI=1S/C28H35NO9/c1-15-8-6-10-19-26(15,3)23(38-24(33)17-9-7-11-29-13-17)22(32)28(5,35)27(19,4)20(37-16(2)30)12-18-14-36-25(34)21(18)31/h7-9,11,13,19-20,22-23,31-32,35H,6,10,12,14H2,1-5H3/t19-,20-,22-,23-,26-,27-,28-/m0/s1
- InChIKey: ZZDJHMJHKZYAFI-MDLIPRPFSA-N
- ほほえんだ: CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H](CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)O)OC(=O)c4cccnc4)C
計算された属性
- せいみつぶんしりょう: 529.23100
- どういたいしつりょう: 529.231
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 10
- 重原子数: 38
- 回転可能化学結合数: 8
- 複雑さ: 1050
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 153A^2
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 691.7±55.0 °C at 760 mmHg
- フラッシュポイント: 372.1±31.5 °C
- PSA: 152.48000
- LogP: 2.79210
- じょうきあつ: 0.0±2.3 mmHg at 25°C
Scutebata C セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Scutebata C 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S78240-5mg |
(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-Acetoxy-2-(4-hydroxy-5-oxo-2,5-di hydro-3-furanyl)ethyl]-2,3-dihydroxy-3,4,8,8a-tetramethyl-1,2,3,4 ,4a,5,6,8a-octahydro-1-naphthalenyl nicotinate |
1207181-59-6 | 5mg |
¥4418.0 | 2021-09-07 | ||
| TargetMol Chemicals | TN4975-5mg |
Scutebata C |
1207181-59-6 | 5mg |
¥ 15980 | 2024-07-19 | ||
| TargetMol Chemicals | TN4975-5 mg |
Scutebata C |
1207181-59-6 | 98% | 5mg |
¥ 4,420 | 2023-07-10 | |
| A2B Chem LLC | AE17571-5mg |
Scutebata C |
1207181-59-6 | 96.5% | 5mg |
$869.00 | 2024-04-20 | |
| TargetMol Chemicals | TN4975-1 mL * 10 mM (in DMSO) |
Scutebata C |
1207181-59-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 19800 | 2023-09-15 | |
| TargetMol Chemicals | TN4975-1 ml * 10 mm |
Scutebata C |
1207181-59-6 | 1 ml * 10 mm |
¥ 19800 | 2024-07-19 |
Scutebata C 関連文献
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
1207181-59-6 (Scutebata C) 関連製品
- 1312716-26-9(Scutebarbatine X)
- 4770-00-7(3-cyano-4-nitroindole)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 111362-50-6(5-Amino-2-chlorobenzamide)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:1207181-59-6)Scutebata C

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ